4-(Aminomethylidene)cyclohexa-2,5-dien-1-one
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Overview
Description
4-(Aminomethylidene)cyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a cyclohexadienone ring and an aminomethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of cyclohexa-2,5-dien-1-one with an appropriate amine under controlled conditions. One common method involves the use of salicylaldehyde and an amine in the presence of a base such as sodium hydroxide . The reaction is carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into cyclohexadienone derivatives.
Substitution: The aminomethylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, cyclohexadienone derivatives, and substituted cyclohexadienones .
Scientific Research Applications
4-(Aminomethylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethylidene)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,5-dien-1-one: A related compound with a similar cyclohexadienone structure.
4-(Dimethylamino)methylidene)cyclohexa-2,5-dien-1-one: Another derivative with a dimethylamino group instead of an aminomethylidene group.
4-(Phenylmethylidene)cyclohexa-2,5-dien-1-one: A compound with a phenylmethylidene group.
Uniqueness
4-(Aminomethylidene)cyclohexa-2,5-dien-1-one is unique due to its aminomethylidene group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-methanimidoylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-5-6-1-3-7(9)4-2-6/h1-5,8-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFWRKQWPNGLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631300 |
Source
|
Record name | 4-(Aminomethylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55135-85-8 |
Source
|
Record name | 4-(Aminomethylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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